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molecular formula C5H3BrClNO B148948 3-Bromo-5-chloro-2-hydroxypyridine CAS No. 137628-16-1

3-Bromo-5-chloro-2-hydroxypyridine

Cat. No. B148948
M. Wt: 208.44 g/mol
InChI Key: IPCVJZRBMDESEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05336771

Procedure details

To a solution of 3-bromo-5-chloropyridin-2-one (84.3 g, 0.404 tool) in DMF (100 mL) was added POCl3 (56.5 mL, 0.61 tool) via dropping funnel over 3 hours at room temperature. The resulting black solution was then heated to 70° C. and allowed to stir for 3 days. After cooling to room temperature, the solution was poured into 1L of ice/water, filtered, and the solid dried in a vacuum oven to provide 81.76 g (89%) of the desired 3-bromo-2, 5-dichloropyridine as an off-white solid, m.p. 39°-41° C.: IR(CHCl3) 3867, 3663, 2989, 2734, 1812, 1606, 1547, 1400, 1366, 1230, 1155, 1129, 1074, 1027, 894, 658, 563cm ; HNMR (300 MHz, CDCl3)δ 8.0 (d, 1H, J=2.2Hz) , 8.35 (d, 1H, J=2.2Hz); 13C NMR (CDCl3)δ 120.43, 130.74, 141.46, 146.64, 148.99; exact mass calculated for C5H2NBrCl2 =224.8748; high resolution mass spec. 224.8764.
Quantity
84.3 g
Type
reactant
Reaction Step One
Name
Quantity
56.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=O)[NH:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.O=P(Cl)(Cl)[Cl:12]>CN(C=O)C>[Br:1][C:2]1[C:3]([Cl:12])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
84.3 g
Type
reactant
Smiles
BrC=1C(NC=C(C1)Cl)=O
Name
Quantity
56.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 81.76 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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